molecular formula C7H11NO3 B3149695 2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)- CAS No. 67654-56-2

2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-

Cat. No. B3149695
CAS RN: 67654-56-2
M. Wt: 157.17 g/mol
InChI Key: LZHSHKSQRPIMMV-PLNGDYQASA-N
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Description

“2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-” is a chemical compound with the molecular formula C7H11NO3 . It is also known by other names such as "(Z)-methyl 3-acetamidobut-2-enoate" .


Molecular Structure Analysis

The molecular structure of a compound can be represented in several ways, including 2D or 3D structural formulas. These structures can be viewed using specific software or online tools . The IUPAC Standard InChI for this compound is InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3 .


Physical And Chemical Properties Analysis

The molecular weight of “2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-” is 157.17 g/mol . Other physical and chemical properties such as boiling point, melting point, solubility, and spectral data could not be found in the sources I accessed.

Scientific Research Applications

  • Enantioselective Hydrogenation : The Z-isomer of α-N-acetylamino-2-butenoic acid was hydrogenated enantioselectively, producing derivatives of α-aminobutyric acid. These derivatives can be further reduced to aminobutanol, an optically active component in the antituberculosis drug (+)-ethambutol (Brunner, Knott, Kunz, & Thalhammer, 1986).

  • Regioselective Deprotonation : A stereospecific synthesis of E and Z esters of C–4 deuterated 3-methyl-2-butenoic acid from methyl acetoacetate demonstrated regioselective deprotonation syn to the ester group (Harris & Weiler, 1984).

  • Synthesis and Antitumor Activity : Methyl esters of α-acetylamino acids, including 2-acetamido-5-oxo-6-heptenoic acid, were synthesized and exhibited significant antitumor activity. Their structures were confirmed through chemical reactions and spectroscopic analysis (Kinoshta, Nakada, & Umezawa, 1967).

  • Synthesis of Esters : A simple route was described for synthesizing esters of 3-alkyl-4-oxo-2-butenoic acid, including the conversion of 3-alkyl-4-hydroxybutenolides to methyl (Z)-3-propyl-4-oxo-2-butenoate, and its subsequent isomerization (Bolchi, Roda, & Pallavicini, 2018).

  • Bimolecular Oxidative Amidation : The process involved in the bimolecular oxidative amidation of phenols to produce 1-(Acetylamino)-4-oxo-2,5-cyclohexadiene-1-acetic acid, methyl ester, was studied, providing insights into the reaction mechanism (Chau & Ciufolini, 2014).

  • HDAC Inhibition and Anti-tumorigenic Properties : Compounds such as 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester were identified as novel histone deacetylase (HDAC) inhibitors with anti-tumorigenic properties, highlighting their potential in cancer research (Ali et al., 2015).

Safety and Hazards

For detailed safety and hazard information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "2-Butenoic acid, 3-(acetylamino)-, methyl ester, (2Z)-" . This document provides information on handling, storage, and disposal, as well as first-aid measures and protective equipment recommendations.

properties

IUPAC Name

methyl (Z)-3-acetamidobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-5(8-6(2)9)4-7(10)11-3/h4H,1-3H3,(H,8,9)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHSHKSQRPIMMV-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)OC)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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